Desacetylcefotaxime (dCTX) is a cephalosporin antibiotic and the primary metabolite of cefotaxime (CTX). [, ] It exhibits a broad spectrum of antibacterial activity, particularly against gram-negative bacteria. [, , ] While less potent than its parent compound, dCTX possesses unique characteristics that make it valuable in scientific research, especially in understanding antibiotic metabolism, synergistic effects, and resistance mechanisms. [, ]
Related Compounds
Cefotaxime
Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against gram-positive and gram-negative bacteria. It is commonly used to treat bacterial infections, including meningitis, pneumonia, and urinary tract infections. [, , , , , ]
Cefazolin
Compound Description: Cefazolin is a first-generation cephalosporin antibiotic primarily effective against gram-positive bacteria. It is often used for surgical prophylaxis and treating infections like cellulitis and urinary tract infections. []
Relevance: Desacetylcefotaxime, despite having lower potency than Cefotaxime, shows greater antibacterial activity compared to Cefazolin. [] This highlights the difference in activity between some metabolites and earlier generations of cephalosporins.
Cefamandole
Compound Description: Cefamandole is a second-generation cephalosporin antibiotic with a broader spectrum of activity than first-generation cephalosporins, encompassing some gram-negative bacteria alongside gram-positive ones. It is utilized for treating infections like pneumonia and urinary tract infections. [, ]
Relevance: Desacetylcefotaxime exhibits greater antibacterial activity than Cefamandole against several bacterial species, showcasing its improved efficacy even as a metabolite compared to some second-generation cephalosporins. [] This is particularly notable for bacteria resistant to Cefamandole. []
Cefoxitin
Compound Description: Cefoxitin is a second-generation cephalosporin antibiotic known for its activity against anaerobic bacteria, in addition to some gram-positive and gram-negative bacteria. It's frequently used for surgical prophylaxis and treating infections like pelvic inflammatory disease. [, , ]
Ceftriaxone
Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic recognized for its long half-life and broad spectrum of activity against gram-positive and gram-negative bacteria. It is commonly used to treat severe infections, including meningitis and pneumonia. [, ]
Relevance: While both Ceftriaxone and Desacetylcefotaxime belong to the same generation of cephalosporins, Desacetylcefotaxime, in combination with Cefotaxime, shows less susceptibility to the negative effects of human serum on its antibacterial activity compared to Ceftriaxone. [] This suggests a potential advantage for the Cefotaxime-Desacetylcefotaxime combination in certain clinical situations.
Ceftizoxime
Compound Description: Ceftizoxime is a third-generation cephalosporin antibiotic with a spectrum of activity similar to Cefotaxime, encompassing both gram-positive and gram-negative bacteria. It is utilized for treating a range of infections, including those of the respiratory and urinary tracts. [, , ]
Relevance: Ceftizoxime possesses a longer half-life than Cefotaxime but a shorter one compared to Desacetylcefotaxime. [] Both Ceftizoxime and the combination of Cefotaxime and Desacetylcefotaxime demonstrate effective bacterial killing. [] This highlights the potential role of Desacetylcefotaxime in extending the antibacterial effect of Cefotaxime.
Cefuroxime
Compound Description: Cefuroxime is a second-generation cephalosporin antibiotic with a broader spectrum of activity than first-generation cephalosporins. It is used for treating various infections, including those of the respiratory tract, urinary tract, and skin. [, ]
Relevance: Desacetylcefotaxime demonstrates greater antibacterial activity compared to Cefuroxime. [] This showcases the improved efficacy of Desacetylcefotaxime, even as a metabolite, compared to some second-generation cephalosporins.
Cefpodoxime
Compound Description: Cefpodoxime is a third-generation cephalosporin antibiotic commonly used in oral form for treating respiratory tract infections, urinary tract infections, and skin infections. []
Cefdinir
Compound Description: Cefdinir is a third-generation cephalosporin antibiotic administered orally for treating a variety of bacterial infections, including otitis media, sinusitis, and community-acquired pneumonia. []
Cefmetazole
Compound Description: Cefmetazole is a second-generation cephalosporin antibiotic primarily effective against gram-negative bacteria. It is often used for surgical prophylaxis, particularly in abdominal and gynecological surgeries. []
Cefepime
Compound Description: Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative bacteria, including some resistant strains. It is used for treating serious infections like pneumonia, urinary tract infections, and sepsis. []
Cefpirome
Compound Description: Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against gram-positive and gram-negative bacteria, including some resistant strains. It is used for treating serious infections, including pneumonia, meningitis, and sepsis. []
Desacetylcefotaxime Lactone
Compound Description: Desacetylcefotaxime Lactone is a metabolic intermediate formed during the breakdown of Cefotaxime in the body. It is further metabolized into other compounds and generally does not possess significant antibacterial activity. []
Relevance: Desacetylcefotaxime Lactone is a direct precursor to Desacetylcefotaxime in the metabolic pathway of Cefotaxime. [] Understanding its formation and further breakdown is crucial for understanding the pharmacokinetic properties of Desacetylcefotaxime.
Fleroxacin
Compound Description: Fleroxacin is a fluoroquinolone antibiotic effective against a wide range of gram-positive and gram-negative bacteria. It is used for treating various infections, including respiratory tract infections, urinary tract infections, and skin infections. [, , ]
Relevance: While Fleroxacin and Desacetylcefotaxime belong to different antibiotic classes, their combined use in the form of a codrug, Ro 23-9424, has been investigated. [, ] This codrug demonstrated enhanced activity against some bacterial strains resistant to either Fleroxacin or Desacetylcefotaxime alone. [, ]
Ro 23-9424
Compound Description: Ro 23-9424 is a novel codrug composed of Fleroxacin, a fluoroquinolone, and Desacetylcefotaxime, a cephalosporin, linked together by an ester bond. This combination aims to enhance the antibacterial spectrum and overcome resistance mechanisms. [, ]
Relevance: Ro 23-9424 directly incorporates Desacetylcefotaxime as one of its active components. [, ] The codrug design intends to exploit the synergistic potential of both Fleroxacin and Desacetylcefotaxime, potentially broadening the spectrum of activity and addressing antibiotic resistance.
Moxalactam
Compound Description: Moxalactam is a beta-lactam antibiotic belonging to the oxacephem class. It is active against a broad spectrum of gram-negative bacteria, including some cephalosporin-resistant strains. It is used for treating serious infections like septicemia, pneumonia, and intra-abdominal infections. []
Relevance: Moxalactam, while structurally different from Desacetylcefotaxime, provides a point of comparison regarding their penetration into the cerebrospinal fluid (CSF). [] Understanding the factors influencing CSF penetration is crucial for selecting appropriate antibiotics for treating meningitis.
Latamoxef
Compound Description: Latamoxef is an oxacephem antibiotic with a broad spectrum of activity against gram-positive and gram-negative bacteria. It is used for treating various infections, including respiratory tract infections, urinary tract infections, and intra-abdominal infections. []
Relevance: Latamoxef, like Moxalactam, belongs to the oxacephem class of antibiotics. [] While not directly compared with Desacetylcefotaxime in terms of activity, studying their pharmacokinetic properties, such as bile and serum levels, contributes to understanding antibiotic distribution in the body. []
Source and Classification
Desacetylcefotaxime originates from the metabolic breakdown of cefotaxime, primarily occurring in the liver. It is classified as a beta-lactam antibiotic and falls within the broader category of cephalosporins. These antibiotics are known for their effectiveness against gram-negative and gram-positive bacteria, making them crucial in clinical settings for treating infections resistant to other antibiotic classes.
Synthesis Analysis
Desacetylcefotaxime is synthesized through the deacetylation of cefotaxime, which can occur enzymatically or chemically. The primary method involves the following steps:
Starting Material: Cefotaxime serves as the precursor.
Reaction Conditions: The reaction typically occurs in a biological system (e.g., human liver) or can be replicated in vitro using specific enzymes such as esterases.
Parameters: The reaction is influenced by factors such as pH, temperature, and the presence of specific ions or cofactors that may enhance enzymatic activity.
The enzymatic conversion results in desacetylcefotaxime, which retains some antimicrobial activity but with reduced efficacy compared to cefotaxime.
Molecular Structure Analysis
Desacetylcefotaxime's molecular structure can be described as follows:
Molecular Formula: C16H16N3O5S
Molecular Weight: Approximately 367.37 g/mol
Structure Characteristics: It features a beta-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The absence of an acetyl group at the C7 position differentiates it from cefotaxime.
The structural integrity is crucial for its function as an antibiotic, particularly its ability to bind to penicillin-binding proteins in bacteria.
Chemical Reactions Analysis
Desacetylcefotaxime undergoes several chemical reactions:
Deacetylation: The primary reaction involves the removal of the acetyl group from cefotaxime.
Further Metabolism: Desacetylcefotaxime can be metabolized into an inactive open lactone form, which lacks antibacterial properties.
Hydrolysis: In aqueous environments, desacetylcefotaxime may hydrolyze under acidic or basic conditions, affecting its stability and activity.
These reactions are essential for understanding the pharmacokinetics and dynamics of desacetylcefotaxime in clinical use.
Mechanism of Action
Desacetylcefotaxime functions similarly to other beta-lactam antibiotics by inhibiting bacterial cell wall synthesis. Its mechanism includes:
Binding to Penicillin-Binding Proteins (PBPs): The compound mimics the natural substrate of PBPs, leading to competitive inhibition.
Inhibition of Cross-Linking: By binding to PBPs, it prevents the cross-linking of peptidoglycan layers in bacterial cell walls, resulting in weakened cell structure and eventual cell lysis.
Spectrum of Activity: While effective against many gram-negative organisms, desacetylcefotaxime exhibits reduced potency compared to cefotaxime, with its activity varying significantly among different bacterial species.
Physical and Chemical Properties Analysis
Key physical and chemical properties of desacetylcefotaxime include:
Solubility: It is soluble in water and various organic solvents.
Stability: The compound is relatively stable under neutral pH but may degrade under extreme conditions (high temperature or pH).
Protein Binding: Desacetylcefotaxime has lower protein binding affinity compared to cefotaxime (approximately 16% vs. 32-44% for cefotaxime), influencing its pharmacokinetics.
Pharmacokinetics
Half-Life: The elimination half-life of desacetylcefotaxime ranges from approximately 2 hours.
Clearance: It exhibits high renal clearance rates, with significant excretion occurring through urine.
These properties are critical for determining dosing regimens and understanding potential interactions with other medications.
Applications
Desacetylcefotaxime is primarily studied for its role as a metabolite of cefotaxime rather than as a standalone therapeutic agent. Its applications include:
Clinical Monitoring: Measurement of desacetylcefotaxime levels can provide insights into cefotaxime metabolism and efficacy.
Pharmacokinetic Studies: Understanding its pharmacokinetics aids in optimizing dosing strategies for patients receiving cefotaxime.
Research Applications: Investigations into its antimicrobial properties contribute to developing new cephalosporin derivatives with improved efficacy against resistant strains.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
R450 is an alpha 1 antagonist that acts to tighten the muscle tone in the bladder. It is being considered for treatment of stress-related urinary incontinence. Phase IIa data for the drug show it reduced the number of incontinent episodes compared to placebo with minimal cardiovascular effects.
Novel modulator of Hydra head regeneration, inducing a homeotic transformation in Hydra DAC-2-25 is a modulator of Hydra head regeneration. It acts by inducing a homeotic transformation in Hydra.
Dacarbazine citrate belongs to the group of medicines called alkylating agents. It is used to treat cancer of the lymph system and malignant melanoma (a type of skin cancer). It may also be used to treat other kinds of cancer, Dacarbazine citrate interferes with the growth of cancer cells, which are eventually destroyed. Dacarbazine citrate is used in certain patients with the following medical conditions: Cancer of the islet cells (a part of the pancreas) Soft tissue sarcomas (a cancer of the muscles, tendons, vessels that carry blood or lymph, joints, and fat).
Dacarbazine is a monocarboxylic acid amide that is 1H-imidazole-4-carboxamide which is substituted at position 5 by a 3,3-dimethyltriaz-1-en-1-yl group. It is used for the treatment of metastatic malignant melanoma, and in combination with other drugs for the treatment of Hodgkin's disease and soft-tissue sarcoma. It has a role as an antineoplastic agent, an alkylating agent, a prodrug and a carcinogenic agent. It is a monocarboxylic acid amide, a member of imidazoles and a triazene derivative. Dacarbazine can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to state or federal government labeling requirements. Dacarbazine is only found in individuals that have used or taken this drug. It is an antineoplastic agent. It has significant activity against melanomas. The mechanism of action is not known, but appears to exert cytotoxic effects via its action as an alkylating agent. Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups. Dacarbazine is not cell cycle-phase specific. An antineoplastic agent. It has significant activity against melanomas. (from Martindale, The Extra Pharmacopoeia, 31st ed, p564)
Dacarbazine, also known as imidazole carboxamide, is a chemotherapy medication used in the treatment of melanoma and Hodgkin's lymphoma. For Hodgkin's it is often used together with vinblastine, bleomycin, and doxorubicin.
Dacemazine (INN, also known as Ahistan and Histantine) is a phenothiazine derivative which acts as an histamine antagonist at the H1 subtype. A combination of dacemazine and di-tert-butylnaphthalenesulfonate has been studied as an antispasmodic and antitussive under the trade name Codopectyl.It was also assessed as a possible anticancer drug.